1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine
Overview
Description
1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine involves the modulation of neurotransmitters, such as dopamine, serotonin, and acetylcholine. This compound acts as a potent inhibitor of acetylcholinesterase, which is responsible for the degradation of acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to improve memory and learning ability in animal models of Alzheimer's disease. Additionally, it has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for acetylcholinesterase, making it a potent inhibitor of this enzyme. However, one of the limitations of using this compound is its potential toxicity, which requires careful consideration when designing experiments.
Future Directions
There are various future directions for research on 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of neurological disorders. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and distribution in the body. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Scientific Research Applications
1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-19-5-7-20(8-6-19)11-14-10-15(18-23-14)13-3-4-16-17(9-13)22-12-21-16/h3-4,9-10H,2,5-8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGUJXZWWVKLOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=NO2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161645 | |
Record name | 1-[[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]methyl]-4-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893763-11-6 | |
Record name | 1-[[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]methyl]-4-ethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893763-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]methyl]-4-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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